(3-Formyl-5-hydroxyphenyl)acetic acid
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Overview
Description
(3-Formyl-5-hydroxyphenyl)acetic acid is an organic compound with a molecular structure that includes a formyl group, a hydroxy group, and an acetic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-5-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the formylation of 5-hydroxyphenylacetic acid using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically requires a catalyst like hydrochloric acid or sulfuric acid to facilitate the formylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-5-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: (3-Carboxy-5-hydroxyphenyl)acetic acid.
Reduction: (3-Hydroxymethyl-5-hydroxyphenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives depending on the substituent introduced.
Scientific Research Applications
(3-Formyl-5-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3-Formyl-5-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3-Formyl-4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in a different position.
(3-Formyl-5-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a hydroxy group.
(3-Formyl-5-hydroxybenzoic acid): Similar structure but with a carboxylic acid group directly attached to the benzene ring.
Uniqueness
(3-Formyl-5-hydroxyphenyl)acetic acid is unique due to the specific positioning of the formyl and hydroxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H8O4 |
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Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(3-formyl-5-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8O4/c10-5-7-1-6(4-9(12)13)2-8(11)3-7/h1-3,5,11H,4H2,(H,12,13) |
InChI Key |
JVUJQGPSQGKYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)O)CC(=O)O |
Origin of Product |
United States |
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